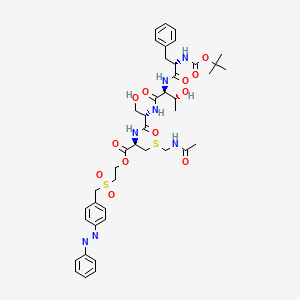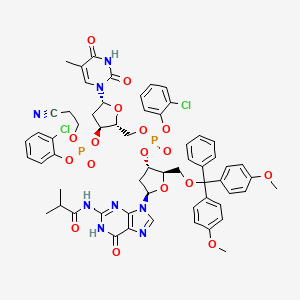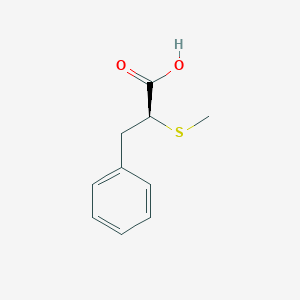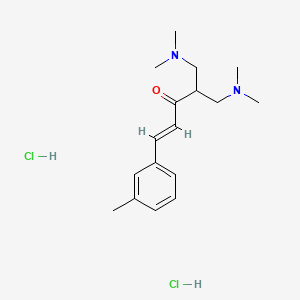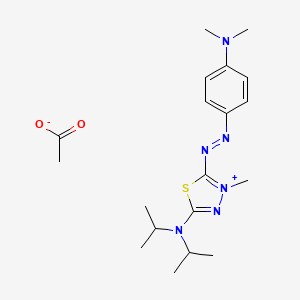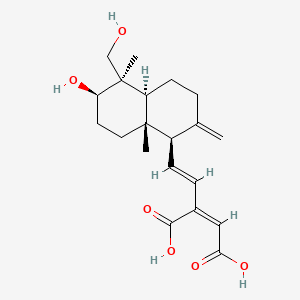
Andrographic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andrographic acid is a diterpenoid compound derived from the plant Andrographis paniculata, commonly known as the “King of Bitters.” This plant is widely used in traditional medicine across Asia, particularly in India and China, for its potent anti-inflammatory, antiviral, and anticancer properties . This compound is one of the key bioactive constituents responsible for these therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of andrographic acid typically involves the extraction of the compound from the aerial parts of Andrographis paniculata. The process begins with the methanolic extraction of the plant material, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This is achieved through advanced biotechnological methods, including the use of cell cultures and genetic engineering to enhance the biosynthetic pathways of the plant . These methods ensure a sustainable and efficient production process.
Chemical Reactions Analysis
Types of Reactions: Andrographic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form andrographolide, a compound with enhanced bioactivity.
Substitution: Substitution reactions involving this compound can introduce new functional groups, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed:
Andrographolide: Formed through oxidation, known for its potent anti-inflammatory and antiviral properties.
Neoandrographolide: A derivative with enhanced bioavailability and therapeutic effects.
Scientific Research Applications
Andrographic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in modulating immune responses and inhibiting inflammatory pathways.
Medicine: Investigated for its potential in treating viral infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Andrographic acid exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Andrographic acid is unique compared to other similar compounds due to its diverse bioactivity and therapeutic potential. Some similar compounds include:
Andrographolide: A major bioactive constituent of Andrographis paniculata with potent anti-inflammatory and antiviral properties.
Neoandrographolide: Known for its enhanced bioavailability and therapeutic effects.
14-Deoxy-11,12-didehydroandrographolide: Exhibits immunostimulatory and anti-atherosclerotic activities.
Properties
CAS No. |
760938-56-5 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(Z)-2-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]but-2-enedioic acid |
InChI |
InChI=1S/C20H28O6/c1-12-4-7-15-19(2,9-8-16(22)20(15,3)11-21)14(12)6-5-13(18(25)26)10-17(23)24/h5-6,10,14-16,21-22H,1,4,7-9,11H2,2-3H3,(H,23,24)(H,25,26)/b6-5+,13-10-/t14-,15+,16-,19+,20+/m1/s1 |
InChI Key |
IMDVHFGRDJPERC-YJCGLWNISA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C(=C/C(=O)O)/C(=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC(=CC(=O)O)C(=O)O)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


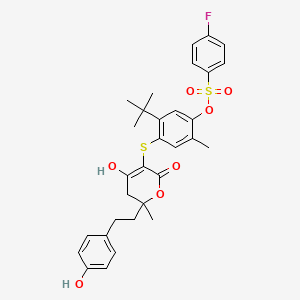
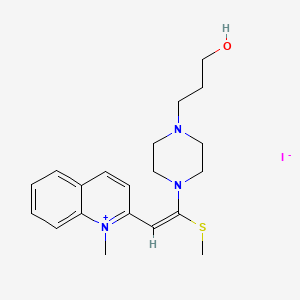
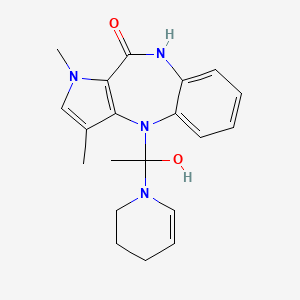

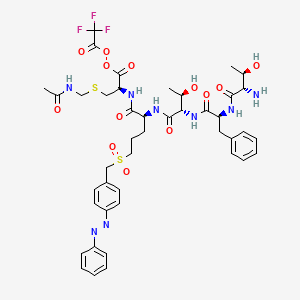
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
